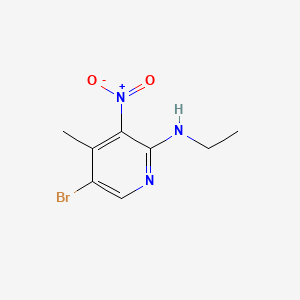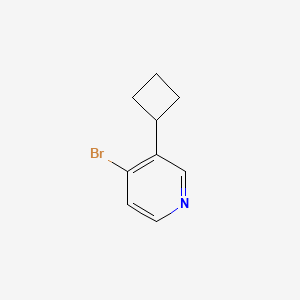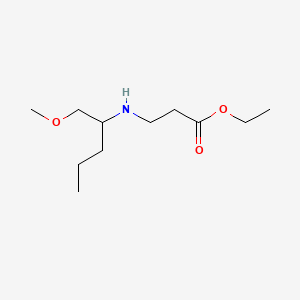
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester, also known as MPBP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of the amino acid glycine and has been synthesized using different methods.
科学的研究の応用
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been shown to act as a selective agonist for the glycine receptor, which plays a crucial role in inhibitory neurotransmission. This property of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester makes it a potential candidate for the treatment of various neurological disorders, including epilepsy, schizophrenia, and anxiety.
In pharmacology, 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been shown to have analgesic effects, making it a potential candidate for pain management. In medicinal chemistry, 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been used as a starting material for the synthesis of other compounds with potential pharmacological activities.
作用機序
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester acts as a selective agonist for the glycine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The activation of the glycine receptor leads to the influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neurotransmission. This mechanism of action makes 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester a potential candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can enhance the binding of glycine to the glycine receptor and increase the amplitude of glycine-induced currents. In vivo studies have shown that 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can reduce the severity of seizures in animal models of epilepsy and have analgesic effects in animal models of pain.
実験室実験の利点と制限
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can be used as a tool compound to study the glycine receptor and its role in neurotransmission. However, 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester also has some limitations for lab experiments. It has a short half-life, making it difficult to use for long-term studies. 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester is also sensitive to degradation by enzymes in biological systems, which can affect its activity.
将来の方向性
There are several future directions for the study of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester. One direction is to develop more potent and selective agonists for the glycine receptor. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester in vivo to determine its potential as a therapeutic agent. Additionally, the use of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester as a starting material for the synthesis of other compounds with potential pharmacological activities can be explored. Finally, the development of new methods for the synthesis of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can be investigated to improve its yield and purity.
合成法
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can be synthesized using different methods. One of the most common methods involves the reaction of glycine ethyl ester with 1-methoxymethyl-butylamine in the presence of a catalyst. The reaction leads to the formation of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester as a white crystalline solid. Other methods involve the use of different reagents and conditions to achieve the synthesis of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester.
特性
IUPAC Name |
ethyl 3-(1-methoxypentan-2-ylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-4-6-10(9-14-3)12-8-7-11(13)15-5-2/h10,12H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQBLEVTPZPHLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(COC)NCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)
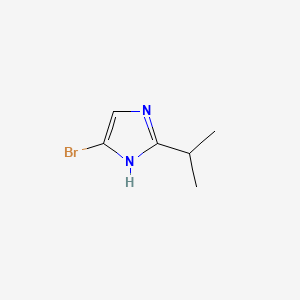
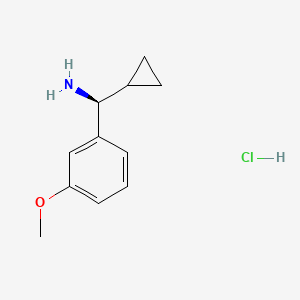
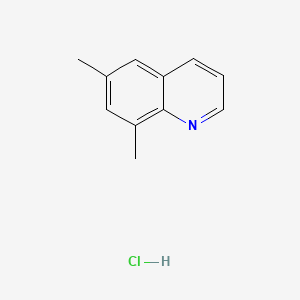
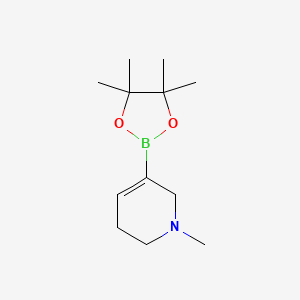
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)




